molecular formula C16H18ClNO2S B601357 S-氯吡格雷 N-甲基杂质 CAS No. 1346605-15-9

S-氯吡格雷 N-甲基杂质

货号: B601357
CAS 编号: 1346605-15-9
分子量: 323.84
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-Clopidogrel N-Methyl Impurity, chemically known as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate, is a significant impurity found in the pharmaceutical compound Clopidogrel. Clopidogrel is widely used as an antiplatelet medication to prevent blood clots in patients with cardiovascular diseases. The presence of impurities like S-Clopidogrel N-Methyl Impurity is crucial for quality control and regulatory compliance in pharmaceutical manufacturing .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure:
S-Clopidogrel N-Methyl Impurity is chemically represented as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate. It shares a similar mechanism of action with Clopidogrel by targeting the P2Y12 subtype of ADP receptors on platelets. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events.

Pharmacokinetics:
The pharmacokinetic profile of Clopidogrel is influenced by its metabolic pathways, primarily involving cytochrome P450 enzymes, particularly CYP2C19. Variations in these pathways can affect the therapeutic outcomes in patients.

Scientific Research Applications

S-Clopidogrel N-Methyl Impurity serves multiple roles in scientific research:

  • Pharmaceutical Research:
    • Used as a reference standard for analytical method development and validation.
    • Essential for quality control during the manufacturing process of Clopidogrel to ensure compliance with regulatory standards.
  • Toxicological Studies:
    • Helps assess the safety profile of Clopidogrel by evaluating the effects of its impurities.
    • Studies indicate that impurities like S-Clopidogrel N-Methyl can influence patient responses to treatment.
  • Regulatory Compliance:
    • Critical for ensuring that pharmaceutical products meet established impurity specifications.
    • The presence of this impurity can impact the approval process for new formulations.
  • Genetic Variability in Response:
    A study on patients with coronary artery disease revealed that genetic polymorphisms in CYP2C19 significantly affect clopidogrel metabolism. Approximately 20-30% of patients exhibit reduced responsiveness to clopidogrel due to these genetic variations, which may be exacerbated by impurities like S-Clopidogrel N-Methyl Impurity .
  • Epigenetic Factors:
    Research investigating DNA methylation patterns associated with clopidogrel resistance indicates that epigenetic factors could also influence treatment outcomes. This highlights the importance of both genetic makeup and chemical impurities in therapeutic efficacy.
  • Quality Control Innovations:
    Recent advancements in detection methods for clopidogrel-related impurities have improved the specificity and sensitivity of quality control processes. For instance, high-performance liquid chromatography (HPLC) techniques are now employed to detect impurities at low concentrations, ensuring that pharmaceutical products are safe for patient use .

作用机制

Target of Action

The primary target of S-Clopidogrel N-Methyl Impurity, similar to Clopidogrel, is the P2Y12 subtype of ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation.

Mode of Action

S-Clopidogrel N-Methyl Impurity, as an analogue of Clopidogrel, is likely to share a similar mode of action. Clopidogrel is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 ADP receptor disrupts a key biochemical pathway in platelet activation. Normally, the binding of ADP to this receptor triggers a cascade of intracellular events that lead to the activation of the GPIIb/IIIa complex. This complex is responsible for platelet aggregation, a critical step in the formation of blood clots. By blocking the P2Y12 ADP receptor, S-Clopidogrel N-Methyl Impurity prevents this cascade, thereby inhibiting platelet aggregation .

Pharmacokinetics

Clopidogrel’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability . The specific salt formulation of Clopidogrel may influence the extent to which it is absorbed, distributed, and eliminated by the body .

Result of Action

The result of S-Clopidogrel N-Methyl Impurity’s action would be a reduction in platelet aggregation, similar to Clopidogrel . This could potentially lead to a decreased risk of clot formation and subsequent cardiovascular events such as myocardial infarction and stroke .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-Clopidogrel N-Methyl Impurity involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of S-Clopidogrel N-Methyl Impurity follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like chromatography are employed to isolate the impurity .

化学反应分析

Types of Reactions: S-Clopidogrel N-Methyl Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

相似化合物的比较

    Clopidogrel: The parent compound, widely used as an antiplatelet agent.

    R-Clopidogrel: The enantiomer of Clopidogrel, which is less active.

    Clopidogrel Carboxylic Acid: A major metabolite of Clopidogrel.

    Clopidogrel Thienylethyl Hydrochloride: Another impurity found in Clopidogrel

Uniqueness: S-Clopidogrel N-Methyl Impurity is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. Its presence and quantification are essential for ensuring the safety and efficacy of Clopidogrel formulations .

生物活性

S-Clopidogrel N-Methyl Impurity is an important chemical compound associated with the antiplatelet medication clopidogrel. It primarily serves as an intermediate in the synthesis of clopidogrel and has implications for drug quality, efficacy, and safety. This article explores the biological activity of S-Clopidogrel N-Methyl Impurity, focusing on its pharmacological properties, metabolic pathways, and potential implications in clinical settings.

Chemical Structure and Properties

S-Clopidogrel N-Methyl Impurity has the molecular formula C16H18ClNO2SC_{16}H_{18}ClNO_2S and a molecular weight of approximately 323.84 g/mol. Its structure features a chlorophenyl moiety and a methyl group attached to the nitrogen atom of the piperidine ring. This impurity arises during the synthesis of clopidogrel, making it significant for quality control in pharmaceutical formulations.

Biological Activity

Mechanism of Action:
S-Clopidogrel N-Methyl Impurity is structurally similar to clopidogrel, which is a prodrug that requires metabolic activation to exert its antiplatelet effects. The active form of clopidogrel inhibits the P2Y12 receptor on platelets, preventing platelet aggregation . The presence of impurities like S-Clopidogrel N-Methyl can potentially alter the pharmacokinetics and pharmacodynamics of clopidogrel.

Metabolic Pathways:
The metabolic activation of clopidogrel involves several cytochrome P450 enzymes, particularly CYP2C19, which converts clopidogrel into its active thiol metabolite. Studies indicate that S-Clopidogrel N-Methyl Impurity may influence these metabolic pathways, possibly affecting the formation of active metabolites and leading to variations in therapeutic efficacy among patients .

Pharmacokinetics and Drug Interactions

Research has shown that impurities such as S-Clopidogrel N-Methyl can impact absorption rates and metabolic pathways when co-administered with clopidogrel or other medications. For instance, alterations in cytochrome P450 activity due to this impurity could lead to reduced efficacy or increased risk of adverse effects .

Table 1: Comparison of Clopidogrel and Its Related Compounds

Compound NameMolecular FormulaKey Features
ClopidogrelC16H16ClNO2SC_{16}H_{16}ClNO_2SActive antiplatelet agent; P2Y12 receptor antagonist
Clopidogrel Free AcidC16H18ClNO2C_{16}H_{18}ClNO_2Hydrolysis product; lacks antiplatelet activity
S-ClopidogrelC16H16ClNO2SC_{16}H_{16}ClNO_2SActive form; used therapeutically
R-ClopidogrelC16H16ClNO2SC_{16}H_{16}ClNO_2SEnantiomer; may exhibit different pharmacological properties
S-Clopidogrel N-Methyl Impurity C16H18ClNO2SC_{16}H_{18}ClNO_2SIntermediate; affects drug metabolism

Case Studies and Clinical Implications

A study focusing on patients with coronary artery disease (CAD) revealed that genetic variations in CYP2C19 significantly affect clopidogrel response. Approximately 20% to 30% of these patients exhibit low or no response to clopidogrel due to these polymorphisms, which may be exacerbated by impurities like S-Clopidogrel N-Methyl .

Furthermore, a study investigating DNA methylation patterns associated with clopidogrel resistance found that epigenetic factors could also influence patient responses to treatment. This suggests that both genetic and chemical factors, including impurities, play crucial roles in determining therapeutic outcomes .

属性

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKNRNOULMZHY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Clopidogrel N-Methyl Impurity
Reactant of Route 2
Reactant of Route 2
S-Clopidogrel N-Methyl Impurity
Reactant of Route 3
Reactant of Route 3
S-Clopidogrel N-Methyl Impurity
Reactant of Route 4
Reactant of Route 4
S-Clopidogrel N-Methyl Impurity
Reactant of Route 5
S-Clopidogrel N-Methyl Impurity
Reactant of Route 6
Reactant of Route 6
S-Clopidogrel N-Methyl Impurity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。